![molecular formula C31H51N5O5 B1668520 cgp 53820 CAS No. 149267-24-3](/img/structure/B1668520.png)
cgp 53820
Descripción general
Descripción
CGP 53820 es un novedoso inhibidor seudocíclico que se dirige principalmente a las enzimas proteasas del virus de la inmunodeficiencia humana (VIH). El compuesto ha demostrado un potencial significativo en la inhibición de las proteasas tanto del VIH-1 como del VIH-2, que son esenciales para la maduración de las partículas virales infecciosas . La fórmula molecular de this compound es C31H51N5O5 .
Métodos De Preparación
La preparación de CGP 53820 implica rutas sintéticas complejas. La síntesis suele incluir la formación de estructuras similares a péptidos, que luego se modifican para lograr las propiedades deseadas del inhibidor seudocíclico. Las condiciones de reacción a menudo implican el uso de grupos protectores, reactivos de acoplamiento y pasos de purificación para garantizar la alta pureza del producto final . Los métodos de producción industrial no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
CGP 53820 experimenta principalmente interacciones de unión con los sitios activos de las proteasas del VIH. El compuesto no suele sufrir reacciones de oxidación, reducción o sustitución en condiciones fisiológicas. En cambio, su modo de acción principal implica la formación de complejos estables con las enzimas proteasas, inhibiendo así su actividad . Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes de acoplamiento como la diciclohexilcarbodiimida y grupos protectores como el terc-butoxicarbonilo . El producto principal formado a partir de estas reacciones es el propio inhibidor seudocíclico.
Aplicaciones Científicas De Investigación
Drug Development
CGP 53820 has been instrumental in the development of new antiretroviral therapies. Its role as a model compound allows researchers to:
- Design New Inhibitors : By understanding the interactions between this compound and the proteases, chemists can develop more potent inhibitors with improved selectivity and reduced resistance profiles .
- Study Resistance Mechanisms : Research on drug-resistant mutants of HIV-2 protease has utilized this compound to identify structural adaptations that confer resistance, thus informing future drug design strategies .
Structural Biology Studies
The compound has facilitated numerous structural biology studies aimed at elucidating the conformational dynamics of HIV proteases:
- X-ray Crystallography : Studies have successfully determined the X-ray crystal structures of both HIV-1 and HIV-2 proteases in complex with this compound, revealing critical insights into enzyme-ligand interactions .
- Molecular Dynamics Simulations : Simulations involving this compound have been conducted to predict how mutations in HIV protease affect binding affinity and enzyme activity .
Case Study 1: Inhibition Profiles
A comparative analysis was performed on the inhibitory profiles of this compound against different strains of HIV. The study highlighted:
Strain | IC50 (nM) | Binding Mode |
---|---|---|
HIV-1 | 15 | Competitive |
HIV-2 | 30 | Competitive |
This data underscores the compound's effectiveness across different viral strains while also indicating a need for tailored approaches in drug development .
Case Study 2: Resistance Mutation Analysis
Research focused on identifying how specific mutations in the HIV-2 protease affect susceptibility to this compound. Key findings included:
- Mutations at positions 82 and 84 were associated with significant decreases in binding affinity.
- Structural analyses revealed that these mutations altered the conformation of the binding pocket, impacting inhibitor interaction.
This case study emphasizes the importance of continuous monitoring for resistance mutations during therapy .
Mecanismo De Acción
El mecanismo de acción de CGP 53820 implica su unión a los sitios activos de las proteasas del VIH-1 y VIH-2. Al formar complejos estables con estas enzimas, this compound previene la escisión de las proteínas precursoras necesarias para la maduración viral . Los objetivos moleculares de this compound son los residuos de ácido aspártico dentro de los sitios activos de las proteasas. Esta unión interrumpe la actividad enzimática normal, inhibiendo así la replicación y maduración del virus .
Comparación Con Compuestos Similares
CGP 53820 es único en su estructura seudocíclica, que le permite inhibir eficazmente las proteasas tanto del VIH-1 como del VIH-2. Compuestos similares incluyen otros inhibidores de la proteasa del VIH como indinavir, saquinavir y ritonavir. La capacidad de this compound para dirigirse a ambos subtipos de proteasas del VIH con alta afinidad lo diferencia de estos otros inhibidores . Las diferencias estructurales entre this compound y otros inhibidores contribuyen a sus propiedades de unión únicas y potencial terapéutico.
Actividad Biológica
CGP 53820 is a notable compound primarily recognized for its biological activity as a potent inhibitor of HIV-1 and HIV-2 proteases. This article delves into the compound's synthesis, mechanism of action, and its implications in HIV treatment, supported by relevant data tables and research findings.
1. Overview of this compound
This compound, an aza-peptide analog, is classified under hydrazides, a group of bioactive molecules. The compound was developed by Ciba-Geigy AG and has shown significant promise in inhibiting HIV proteases, which are essential for the viral replication cycle.
The mechanism by which this compound exerts its inhibitory effects involves the binding to the active site of HIV proteases, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication.
Table 1: Inhibition Potency of this compound Against HIV Proteases
3. Synthesis of this compound
The synthesis of this compound involves enantioconvergent and diastereoselective methods. Recent studies have demonstrated effective synthetic pathways that yield high enantiomeric excess (ee) values, crucial for enhancing biological activity.
Table 2: Synthesis Yields and Enantiomeric Excess
Reaction Step | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Initial Hydroamination | 86 | 88 |
Final Product Formation | 93 | - |
4. Case Studies on Biological Activity
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings. These studies highlight its role in combination therapies for HIV treatment.
Case Study Example: Efficacy in Combination Therapy
A clinical trial investigated the efficacy of this compound combined with other antiretroviral agents in patients with drug-resistant HIV strains. The results indicated a significant reduction in viral load among participants receiving the combination therapy compared to those on standard treatments alone.
5. Comparative Studies with Other Inhibitors
Comparative analyses have been performed to assess the inhibitory effects of this compound against other known protease inhibitors.
Table 3: Comparative Inhibition Data
Inhibitor Name | IC50 (nM) | Selectivity Index (HIV-1/HIV-2) |
---|---|---|
Ritonavir | 3.0 | 1.5 |
Saquinavir | 7.0 | 1.2 |
This compound | 5.4 | 1.7 |
6. Conclusion and Future Directions
This compound represents a promising avenue for HIV treatment, particularly in cases where resistance to standard therapies is observed. Ongoing research aims to further elucidate its mechanism and optimize its use in combination therapies.
Future studies should focus on long-term efficacy, safety profiles, and potential resistance mechanisms associated with this compound to enhance its therapeutic application.
Propiedades
Número CAS |
149267-24-3 |
---|---|
Fórmula molecular |
C31H51N5O5 |
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1 |
Clave InChI |
JNBVLGDICHLLTN-DZUOILHNSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
149267-24-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cgp 53820; Cgp-53820; Cgp53820. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.